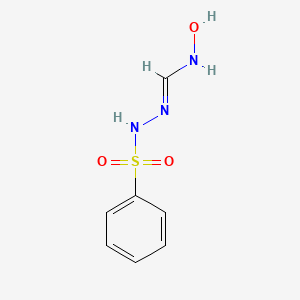![molecular formula C11H8F3N3O B3128101 4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one CAS No. 338777-72-3](/img/structure/B3128101.png)
4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one
描述
4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one: is a synthetic organic compound that falls under the broader category of pyrazolone derivatives. Pyrazolones are known for their significant pharmaceutical properties, especially as anti-inflammatory and analgesic agents. This particular compound’s unique chemical structure, featuring a trifluoromethyl group, contributes to its distinctive physicochemical characteristics and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
Synthesis typically involves the condensation of 3-(trifluoromethyl)aniline with a methylene group donor, followed by cyclization to form the pyrazolone ring.
The specific reaction conditions, such as the choice of solvents, temperature, and catalysts, play a crucial role in determining the yield and purity of the product.
Industrial Production Methods
Industrially, the synthesis might involve multi-step processes with meticulous control over reaction conditions to ensure consistent quality.
Advanced techniques like continuous flow chemistry may be employed for scalable and sustainable production.
化学反应分析
Types of Reactions
Oxidation: : Can undergo oxidation under specific conditions, leading to the formation of various oxidized products.
Reduction: : Reduction reactions may alter the functionality of the compound, particularly affecting the pyrazolone ring.
Substitution: : The presence of the trifluoromethyl group makes this compound a good candidate for nucleophilic substitution reactions.
Common Reagents and Conditions
Reagents such as strong oxidizing agents (e.g., potassium permanganate) for oxidation and reducing agents like sodium borohydride for reduction.
Solvents like dichloromethane or acetonitrile are frequently used depending on the specific reaction requirements.
Major Products
Oxidation might yield compounds with increased oxygen functionalities.
Reduction could lead to more saturated derivatives.
Substitution reactions may introduce various functional groups at the pyrazolone or aniline moieties.
科学研究应用
This compound has found various applications across scientific domains:
Chemistry: : Used as a building block in organic synthesis and material science.
Medicine: : Investigated for its potential as an anti-inflammatory, analgesic, and anti-cancer agent.
Industry: : Utilized in the development of new materials and chemical sensors due to its unique properties.
作用机制
The mechanism by which 4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one exerts its effects involves:
Molecular Targets: : Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: : Modulation of signaling pathways related to inflammation or cell proliferation. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and reach its targets more efficiently.
相似化合物的比较
Compared to other pyrazolone derivatives:
Uniqueness: : The trifluoromethyl group distinguishes it by providing enhanced stability and lipophilicity.
Similar Compounds: : Compounds like 4-aminopyrazolone, 4-hydroxypyrazolone, and other trifluoromethylated pyrazolones share similarities but differ in specific functional groups or biological activity profiles.
There you have it—a detailed article about 4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one. Let’s hope it sparks some interest!
属性
IUPAC Name |
4-[[3-(trifluoromethyl)phenyl]iminomethyl]-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O/c12-11(13,14)8-2-1-3-9(4-8)15-5-7-6-16-17-10(7)18/h1-6H,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHJIXHJZVSZRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=CC2=CNNC2=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Spiro-[N-benzylpiperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline(4-methylbenzene sulphonamide))]](/img/structure/B3128021.png)
![Methyl 5-(2-(4-((4-chlorophenyl)sulfanyl)-3-(2,6-dichlorophenyl)isoxazolo[4,5-c]pyridin-7-yl)vinyl)-3-(2,6-dichlorophenyl)-4-isoxazolecarboxylate](/img/structure/B3128033.png)
![2-(3-Methylphenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile](/img/structure/B3128053.png)
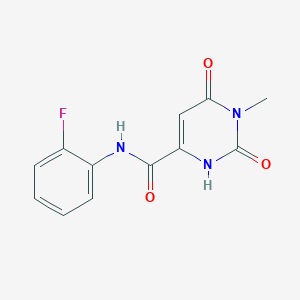
![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methoxyphenyl)-N',2-dimethyl-1,2-oxazolidine-5-carbohydrazide](/img/structure/B3128065.png)
![N'-{7-[1-(3-chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethyliminoformamide](/img/structure/B3128073.png)
![N'-[5-[(E)-1-cyano-2-(2,4-dichlorophenyl)ethenyl]-1,3,4-thiadiazol-2-yl]-N-methoxymethanimidamide](/img/structure/B3128083.png)
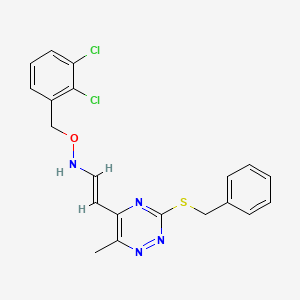
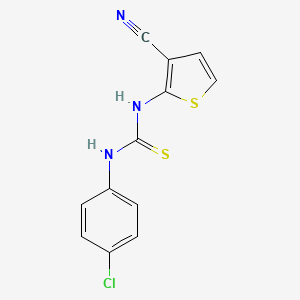
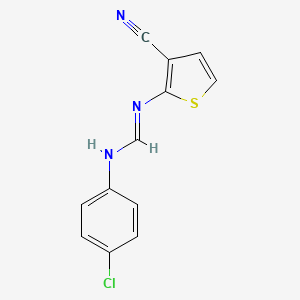
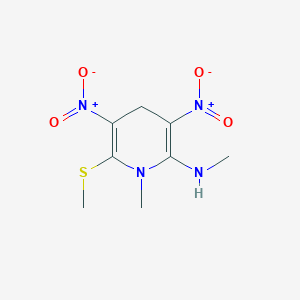
![methyl 2-ethyl-7-fluoro-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B3128108.png)
![N-(4-chlorophenyl)-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B3128112.png)
